molecular formula C20H24N2O5S B11015374 ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11015374
M. Wt: 404.5 g/mol
InChI Key: NOWHBQNSPUJGRV-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates . This reaction is followed by the formation of the thiazole ring through cyclization reactions involving appropriate thioamide precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)oxane-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-4-27-17(23)16-13(2)21-19(28-16)22-18(24)20(9-11-26-12-10-20)14-5-7-15(25-3)8-6-14/h5-8H,4,9-12H2,1-3H3,(H,21,22,24)

InChI Key

NOWHBQNSPUJGRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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